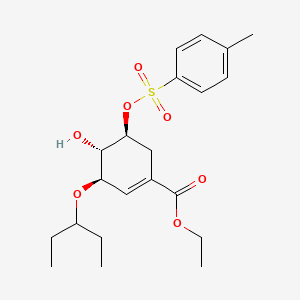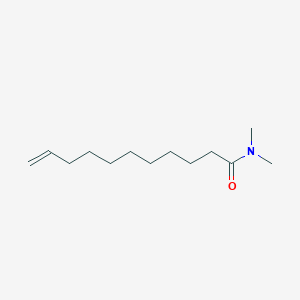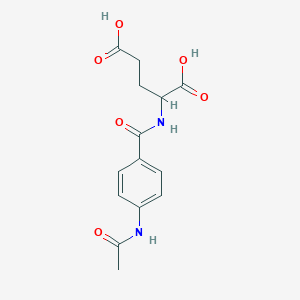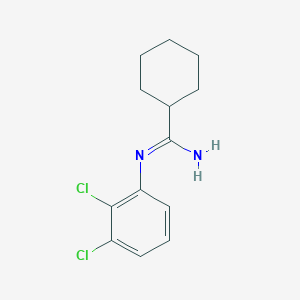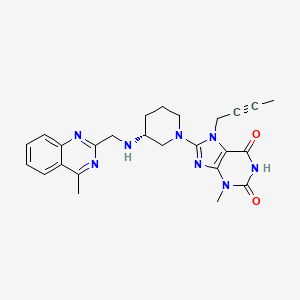
Linagliptin Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the purine core, the introduction of the but-2-yn-1-yl and methyl groups, and the attachment of the piperidin-1-yl and quinazolin-2-yl moieties. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its purine core is particularly interesting, as purines play a crucial role in cellular processes.
Medicine
In medicine, ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione could be investigated for its potential therapeutic effects. Compounds with similar structures have been explored for their antiviral, anticancer, and anti-inflammatory properties.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to materials or enhance the efficiency of industrial processes.
Mechanism of Action
The mechanism of action of ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or signaling pathways. The quinazolin-2-yl and piperidin-1-yl groups may enhance binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Aminophylline: A bronchodilator used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Theophylline: Another bronchodilator with a similar structure to aminophylline.
Uniqueness
®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its combination of functional groups and structural motifs. The presence of the but-2-yn-1-yl group introduces a degree of unsaturation, which can affect the compound’s reactivity and interactions with other molecules. Additionally, the quinazolin-2-yl and piperidin-1-yl groups provide opportunities for specific binding interactions, potentially enhancing the compound’s biological activity.
Properties
Molecular Formula |
C25H28N8O2 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
7-but-2-ynyl-3-methyl-8-[(3R)-3-[(4-methylquinazolin-2-yl)methylamino]piperidin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(31(3)25(35)30-23(21)34)29-24(33)32-12-8-9-17(15-32)26-14-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,30,34,35)/t17-/m1/s1 |
InChI Key |
CJSMBPROUPCCLX-QGZVFWFLSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


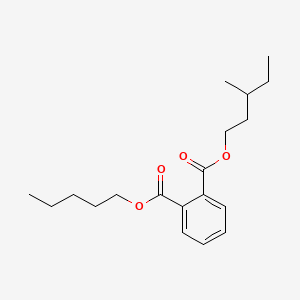

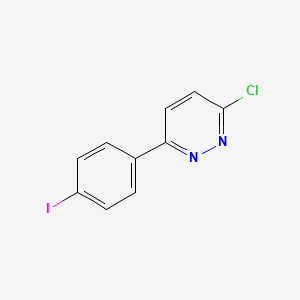
![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
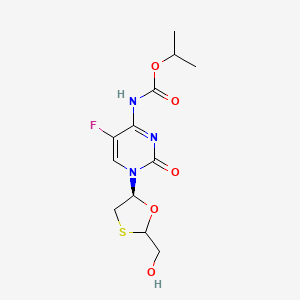
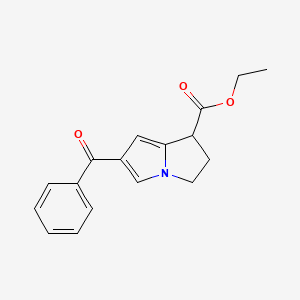
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)
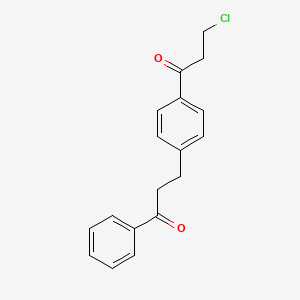
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)

